molecular formula C7H8BrN B1592094 2-Bromo-3,4-dimethylpyridine CAS No. 33204-85-2

2-Bromo-3,4-dimethylpyridine

Cat. No.: B1592094
CAS No.: 33204-85-2
M. Wt: 186.05 g/mol
InChI Key: MUTMUJVXPZWDPY-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a brominated derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 4 positions and a bromine atom at the 2 position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2-Bromo-3,4-dimethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: It is used in medicinal chemistry for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Safety and Hazards

The safety information for 2-Bromo-3,4-dimethylpyridine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 3,4-dimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The methyl groups on the pyridine ring can undergo oxidation to form corresponding carboxylic acids or reduction to form methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Suzuki-Miyaura Coupling: Boronic acids and palladium catalysts are used under mild conditions, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 2-amino-3,4-dimethylpyridine, 2-thio-3,4-dimethylpyridine, and 2-alkoxy-3,4-dimethylpyridine.

    Coupling Products: Products include various biaryl compounds formed through the Suzuki-Miyaura coupling.

    Oxidation Products: Products include this compound-5-carboxylic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations, such as substitution or coupling. In biological systems, its mechanism of action would depend on the target molecule it interacts with, such as an enzyme or receptor. The bromine atom and the methyl groups on the pyridine ring can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

2-Bromo-3,4-dimethylpyridine can be compared with other brominated pyridine derivatives, such as:

    2-Bromo-5-methylpyridine: Similar in structure but with a single methyl group at the 5 position.

    3-Bromo-2,6-dimethylpyridine: Similar but with methyl groups at the 2 and 6 positions.

    2-Amino-5-bromo-3,4-dimethylpyridine: Contains an amino group at the 2 position instead of a bromine atom.

Uniqueness

The unique positioning of the bromine atom and the two methyl groups in this compound provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its specific substitution pattern can influence the electronic properties of the pyridine ring, making it suitable for targeted chemical transformations.

Properties

IUPAC Name

2-bromo-3,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTMUJVXPZWDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618479
Record name 2-Bromo-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33204-85-2
Record name 2-Bromo-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-3,4-DIMETHYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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